molecular formula C7H11NO3 B1517172 Ethyl (cyclopropylamino)(oxo)acetate CAS No. 722486-66-0

Ethyl (cyclopropylamino)(oxo)acetate

Cat. No.: B1517172
CAS No.: 722486-66-0
M. Wt: 157.17 g/mol
InChI Key: NRXANNCPNMYMJF-UHFFFAOYSA-N
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Description

Ethyl (cyclopropylamino)(oxo)acetate is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl (cyclopropylamino)(oxo)acetate, also known as 2-(Cyclopropylamino)-2-oxoacetic acid, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropyl group attached to an amino functional group and an oxoacetic acid moiety. The unique structure of this compound contributes to its reactivity and potential biological applications.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound is believed to inhibit enzyme activity by binding to the active sites, thereby blocking substrate access. This inhibition can modulate several biochemical pathways, which may lead to therapeutic effects against various diseases.

Biological Activities

  • Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, which may have implications in drug development targeting specific metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus .
  • Cytotoxicity : Some derivatives of similar compounds have shown cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
  • Pharmacological Properties : The compound may possess pharmacological properties that could be optimized for therapeutic use, particularly in targeting specific receptor subtypes .

Research Findings and Case Studies

  • Synthesis and Characterization : this compound has been synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic routes are crucial for producing derivatives with enhanced biological activity.
  • In Vitro Studies : In vitro assays have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For instance, high concentrations of related compounds have shown significant inhibition of secretion in bacterial models, suggesting a potential role in treating bacterial infections .
  • Comparative Studies : When compared to similar compounds like cyclopropylamine and cyclopropylglycine, this compound displays unique reactivity patterns that enhance its biological profile.

Data Tables

Biological ActivityObservationsReferences
Enzyme InhibitionSignificant inhibition observed in assays
Antimicrobial ActivityEffective against Staphylococcus aureus
CytotoxicityPotential effects on cancer cell lines
Pharmacological PropertiesOptimizable for specific receptor targeting

Properties

IUPAC Name

ethyl 2-(cyclopropylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXANNCPNMYMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of cyclopropylamine (1.39 g, 24.3 mmol) and triethylamine (3.5 g, 35 mmol) was added drop-wise to a 0° C. solution of ethyl chloro(oxo)acetate (3.5 g, 26 mmol) in tetrahydrofuran (25 mL). The reaction mixture was stirred at 0° C. for 10 minutes and filtered; the filtrate was concentrated in vacuo to afford the product as a yellow solid Yield: 3.0 g, 19 mmol, 78%. 1H NMR (400 MHz, CDCl3) δ 7.14 (br s, 1H), 4.34 (q, J=7.2 Hz, 2H), 2.78-2.86 (m, 1H), 1.38 (t, J=7.2 Hz, 3H), 0.83-0.90 (m, 2H), 0.59-0.65 (m, 2H).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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